4-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide
Overview
Description
4-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the lithiation of thiophene, followed by bromination and subsequent coupling with pyridine derivatives. The lithiation reactions are carried out at low temperatures, typically around -78°C, and the bromination is performed using bromine or N-bromosuccinimide . The final coupling step involves the use of coupling agents such as palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki cross-coupling reactions with aryl or heteroaryl boronic acids.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Suzuki Coupling: Palladium catalysts, aryl boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted thiophene derivatives.
Coupling Products: Aryl or heteroaryl thiophene carboxamides.
Oxidation Products: Thiophene oxides or sulfoxides.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
4-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and molecular pathways.
Mechanism of Action
The mechanism of action of 4-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with active site residues, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- N-(pyrazin-2-yl)thiophene-2-carboxamides
- N-(4-fluorophenyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Uniqueness
4-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with tailored biological activities and material properties.
Properties
IUPAC Name |
4-bromo-N-pyridin-4-ylthiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c11-7-5-9(15-6-7)10(14)13-8-1-3-12-4-2-8/h1-6H,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFDPHVZLYOVDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=CC(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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